Di(isoxazol-4-yl)methanone Di(isoxazol-4-yl)methanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC18524521
InChI: InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H
SMILES:
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol

Di(isoxazol-4-yl)methanone

CAS No.:

Cat. No.: VC18524521

Molecular Formula: C7H4N2O3

Molecular Weight: 164.12 g/mol

* For research use only. Not for human or veterinary use.

Di(isoxazol-4-yl)methanone -

Specification

Molecular Formula C7H4N2O3
Molecular Weight 164.12 g/mol
IUPAC Name bis(1,2-oxazol-4-yl)methanone
Standard InChI InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H
Standard InChI Key WMGGWIZHRUYGAZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=NO1)C(=O)C2=CON=C2

Introduction

Structural and Molecular Characteristics

Di(isoxazol-4-yl)methanone (C₇H₄N₂O₃) consists of two isoxazole moieties connected via a ketone bridge. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its electronic and steric properties. Key structural features include:

  • Molecular formula: C₇H₄N₂O₃ .

  • Molecular weight: 164.12 g/mol .

  • SMILES notation: C1=C(ON=C1)C(=O)C2=CON=C2 .

Crystallographic studies reveal that the molecule adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles . The carbonyl group enhances polarity, influencing solubility and reactivity.

Synthetic Methodologies

Fe(II)-Catalyzed Isoxazole Isomerization

Serebryannikova et al. demonstrated that FeCl₂·4H₂O catalyzes the isomerization of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylates under mild conditions (dioxane, 105°C). This method offers yields up to 93% and is scalable for derivatives .

Nitrile Oxide Cycloaddition (NOC)

The BHMS protocol (Bode, Hachisu, Matsuura, Suzuki) utilizes triethylamine or sodium enolates to synthesize sterically hindered isoxazoles. This method is particularly effective for fused aromatic systems, achieving yields of 72–94% .

Multicomponent Reactions

Bis(isoxazolyl)methanones can be synthesized via one-pot reactions involving α,ω-dithiols, formaldehyde, and 2,4-pentanedione. Subsequent cyclization with hydroxylamine hydrochloride yields target compounds in >90% purity .

Table 1: Representative Synthetic Routes

MethodConditionsYield (%)Reference
Fe(II)-catalyzed isomerizationDioxane, 105°C, FeCl₂·4H₂O66–93
BHMS protocolTriethylamine, RT72–94
Multicomponent reactionEthanol, 60°C, NH₂OH·HCl97

Physicochemical Properties

  • Density: 1.372 g/cm³ (calculated) .

  • Boiling point: 360.8°C (estimated) .

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .

  • Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the labile isoxazole ring .

Biological and Pharmacological Applications

Antimicrobial Activity

Bis-isoxazole derivatives exhibit broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus. In a comparative study, compounds with electron-withdrawing substituents showed MIC values of 8–16 µg/mL, outperforming standard antibiotics .

Table 2: Biological Activity of Isoxazole Derivatives

ApplicationModel SystemKey FindingReference
AntimicrobialE. coli, S. aureusMIC = 8–16 µg/mL
HepatoprotectionCCl₄-induced liver injuryALT reduction: 40–60%
AnticonvulsantMaximal electroshock (MES)ED₅₀ = 6.20 mg/kg (oral)

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